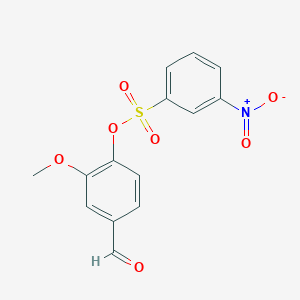

![molecular formula C18H16F2N2O3S B2753687 N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-05-5](/img/structure/B2753687.png)

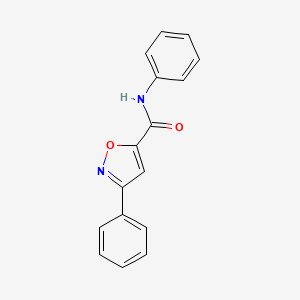

N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It belongs to the class of compounds known as quinolones and pyrroloquinolines . These compounds are known for their pharmaceutical and biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, quinolines can generally be synthesized through cyclization of 1- and 8-substituted quinolines . One of the most widely used methods is based on the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline .Aplicaciones Científicas De Investigación

Biological Activity and Hybrid Compounds

Recent studies have explored the biological activities of sulfonamide-based hybrid compounds, highlighting their pharmacological potential. For instance, Ghomashi et al. (2022) reviewed advances in designing two-component sulfonamide hybrids, demonstrating a wide range of biological activities, including antibacterial and antitumor effects. These hybrids often include compounds like quinoline and pyrrole, relevant to the chemical structure (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Chemical Properties

The synthesis of quinoline derivatives, including those structurally similar to the specified compound, has been a subject of interest. Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) used sulfonamide reagents for the efficient synthesis of quinolines (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Additionally, Kiruthika et al. (2014) reported a method for synthesizing pyrrolo-/indolo[1,2-a]quinolines using sulfonamides (Kiruthika, Nandakumar, & Perumal, 2014).

Antibacterial Activities

Research on substituted pyrroloquinoline derivatives has shown promising antibacterial activities. Ishikawa et al. (1990) synthesized a series of such compounds, revealing their effectiveness against gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).

Antifungal Activity

The antifungal potential of sulfonamide-containing pyrrole and pyrrolo[2,3-d]pyrimidine derivatives has been investigated. El-Gaby et al. (2002) found that compounds like substituted pyrroloquinolines exhibited significant antifungal activity, compared to standard fungicides (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3S/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)18(10)23)26(24,25)21-16-5-4-12(19)8-15(16)20/h4-5,7-10,21H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANUZABYBBLNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2753604.png)

![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)

![N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine](/img/structure/B2753617.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753619.png)

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2753621.png)

![2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2753624.png)

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2753625.png)

![(2-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2753627.png)